1-(Piperidin-1-ylmethyl)cyclohexanamine
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Overview
Description
1-(Piperidin-1-ylmethyl)cyclohexanamine is an organic compound with the molecular formula C12H24N2. It is a derivative of cyclohexanamine, where a piperidine ring is attached to the cyclohexane ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-1-ylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the Mannich reaction, where cyclohexanone, formaldehyde, and piperidine react to form the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of catalysts and automated systems can enhance the efficiency and consistency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or cyclohexane ring is modified
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(Piperidin-1-ylmethyl)cyclohexanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can enhance binding affinity and specificity, leading to desired biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-ylmethyl)cyclohexanol: Similar structure but with a hydroxyl group.
1-(Piperidin-1-ylmethyl)cyclohexanone: Contains a ketone group instead of an amine.
1-(Piperidin-1-ylmethyl)cyclohexane: Lacks the amine functionality
Uniqueness
1-(Piperidin-1-ylmethyl)cyclohexanamine is unique due to its specific combination of a piperidine ring and a cyclohexane ring connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-12(7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVNNFZDPSITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424425 |
Source
|
Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220137-70-2 |
Source
|
Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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